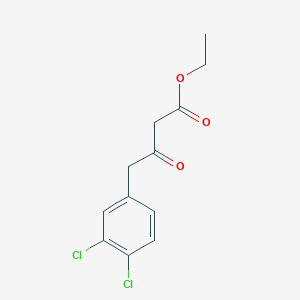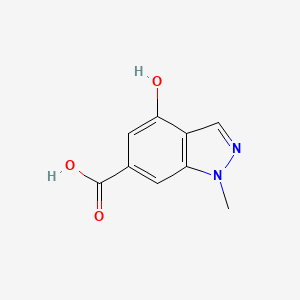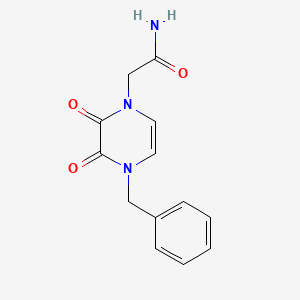![molecular formula C21H19N5O6S B2767250 N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide CAS No. 872597-37-0](/img/no-structure.png)
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C21H19N5O6S and its molecular weight is 469.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antioxidant Activities
A study by Yang et al. (2015) on a new benzamide isolated from endophytic Streptomyces YIM67086 reported antimicrobial activities against several pathogens and antioxidant activity. This suggests potential applications of similar benzamides in developing antimicrobial and antioxidant agents [Yang et al., 2015].
Anticancer Properties
Theoclitou et al. (2011) discovered a kinesin spindle protein inhibitor, indicating a potential application in cancer therapy due to its ability to arrest cells in mitosis, leading to cellular death [Theoclitou et al., 2011]. Similarly, Havrylyuk et al. (2010) evaluated the antitumor activity of novel 4-thiazolidinones with benzothiazole moiety, highlighting the potential of such compounds in anticancer drug development [Havrylyuk et al., 2010].
Serotonin-3 (5-HT3) Receptor Antagonists
Kuroita et al. (1996) synthesized and evaluated the serotonin-3 (5-HT3) receptor binding affinity of various 3-substituted 5-chloro-2-methoxybenzamides, leading to the discovery of compounds with potent antagonistic activity. This indicates the role of benzamides in developing drugs targeting the 5-HT3 receptor, potentially for gastrointestinal or psychiatric disorders [Kuroita et al., 1996].
Electrophilic Substitution and Oxidation Studies
Jovanović et al. (2020) studied the electrochemical oxidation of amino-substituted benzamides, which are noted for their antioxidant activity. Understanding the oxidation mechanisms of these compounds can aid in the development of effective antioxidants [Jovanović et al., 2020].
Melanoma Imaging and Treatment
Eisenhut et al. (2000) investigated radioiodinated N-(dialkylaminoalkyl)benzamides for melanoma imaging, highlighting the significance of structural variations in enhancing melanoma uptake and selectivity. Such studies contribute to the development of diagnostic and therapeutic agents for melanoma [Eisenhut et al., 2000].
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[d][1,3]dioxol-5-yl and thiophene-2-carboxamides, have been reported to inhibit vegfr1 , a receptor tyrosine kinase involved in angiogenesis .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its target, vegfr1, and inhibit its activity . This inhibition could prevent the signaling cascade initiated by VEGFR1, thereby affecting the process of angiogenesis .
Biochemical Pathways
The inhibition of VEGFR1 can affect the VEGF signaling pathway, which plays a crucial role in angiogenesis . Angiogenesis is a process that involves the growth of new blood vessels from pre-existing ones, and it is critical for tumor growth and metastasis . Therefore, the inhibition of this pathway could potentially have anti-tumor effects .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. If it indeed inhibits VEGFR1 and affects the VEGF signaling pathway, it could potentially have anti-tumor effects by inhibiting angiogenesis . This could result in the reduction of tumor growth and metastasis .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This is then reacted with 4-aminobenzoic acid to form N-(4-methoxybenzoyl)-4-aminobenzoic acid. The resulting compound is then reacted with ethyl 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetate to form N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide.", "Starting Materials": [ "4-methoxybenzoic acid", "thionyl chloride", "4-aminobenzoic acid", "ethyl 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetate" ], "Reaction": [ "4-methoxybenzoic acid is reacted with thionyl chloride to form 4-methoxybenzoyl chloride.", "4-methoxybenzoyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base to form N-(4-methoxybenzoyl)-4-aminobenzoic acid.", "N-(4-methoxybenzoyl)-4-aminobenzoic acid is then reacted with ethyl 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetate in the presence of a coupling agent to form N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide." ] } | |
CAS RN |
872597-37-0 |
Molecular Formula |
C21H19N5O6S |
Molecular Weight |
469.47 |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H19N5O6S/c1-30-13-5-2-11(3-6-13)19(28)24-17-18(22)25-21(26-20(17)29)33-9-16(27)23-12-4-7-14-15(8-12)32-10-31-14/h2-8H,9-10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29) |
InChI Key |
GVINATNTMCNBIW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2767169.png)
![N-(2-(6-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2767170.png)
![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2767174.png)

![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2767176.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2767178.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2767183.png)
![2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2767185.png)
![3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2767186.png)
